molecular formula C34H70S B570443 1-Tetratriacontanethiol CAS No. 66214-28-6

1-Tetratriacontanethiol

Cat. No.: B570443
CAS No.: 66214-28-6
M. Wt: 510.994
InChI Key: SVUCNVVYVMEQKX-UHFFFAOYSA-N
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Description

1-Tetratriacontanethiol: is a long-chain alkane thiol with the molecular formula C34H70S . It consists of a straight chain of 34 carbon atoms with a thiol group (-SH) attached to the first carbon atom. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thiol-ene Reaction: One common method for synthesizing thiols, including tetratriacontane-1-thiol, is the thiol-ene reaction. This involves the addition of a thiol group to an alkene under radical initiation conditions.

    Reduction of Disulfides: Another method involves the reduction of disulfides.

Industrial Production Methods: Industrial production of tetratriacontane-1-thiol typically involves large-scale thiol-ene reactions due to their efficiency and high yield. The process is carried out in reactors equipped with UV light sources or heating elements to initiate the radical reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Substitution: Alkyl halides, base (e.g., NaOH)

    Addition: Alkenes, alkynes, radical initiators (e.g., AIBN)

Major Products:

    Oxidation: Disulfides

    Substitution: Thioethers

    Addition: Thioethers

Scientific Research Applications

Chemistry: 1-Tetratriacontanethiol is used as a model compound in studies of long-chain alkanes and their interactions with various surfaces. It is also used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces, which are important in surface chemistry and nanotechnology .

Biology: In biological research, tetratriacontane-1-thiol is used to study the interactions of long-chain thiols with biological membranes and proteins. It serves as a model compound for understanding the behavior of thiol-containing biomolecules .

Medicine: While not directly used in medicine, tetratriacontane-1-thiol’s derivatives and related compounds are studied for their potential therapeutic applications, including as antioxidants and in drug delivery systems .

Industry: In the industrial sector, tetratriacontane-1-thiol is used in the production of lubricants and surfactants. Its long alkyl chain provides excellent lubrication properties, while the thiol group enhances its reactivity and binding to metal surfaces .

Mechanism of Action

The primary mechanism of action of tetratriacontane-1-thiol involves its thiol group. Thiols are known for their ability to form strong bonds with metals, making them useful in surface modification and catalysis. The thiol group can also undergo oxidation-reduction reactions, which are important in various chemical and biological processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Hexatriacontane-1-thiol (C36H74S): Similar to tetratriacontane-1-thiol but with a longer carbon chain.

    Octatriacontane-1-thiol (C38H78S): Another long-chain thiol with an even longer carbon chain.

    Docosane-1-thiol (C22H46S): A shorter-chain thiol with similar chemical properties.

Uniqueness: 1-Tetratriacontanethiol is unique due to its specific chain length, which provides distinct physical and chemical properties. Its long alkyl chain enhances its hydrophobicity and stability, making it particularly useful in applications requiring robust surface coatings and lubricants .

Properties

IUPAC Name

tetratriacontane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCNVVYVMEQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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